BenchChemオンラインストアへようこそ!

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Epigenetics Bromodomain inhibition Chemical probe discovery

This 4-bromophenyl indole-3-sulfonylacetamide is a dual-purpose research tool: the C–Br bond serves as a ready handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) to build compound libraries, while its characterized Kd values against BRD4-BD1 (6.80 μM), CBP (18.1 μM), and p300 (22.6 μM) provide a validated baseline for epigenetic probe development. Its moderate logP of 3.4 bridges hydrophilic and lipophilic analogs, enabling permeability/metabolic stability correlations. Choose this building block for bromodomain SAR studies and halogen-bonding crystallography.

Molecular Formula C16H13BrN2O3S
Molecular Weight 393.26
CAS No. 686743-31-7
Cat. No. B2375547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide
CAS686743-31-7
Molecular FormulaC16H13BrN2O3S
Molecular Weight393.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
InChIKeyISTXTTHXTAFVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1H-Indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide (CAS 686743-31-7): Core Structure and Physicochemical Profile for Informed Sourcing


2-((1H-Indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide (CAS 686743-31-7) is a synthetic, small-molecule sulfonylacetamide featuring a 1H-indole core linked via a sulfonyl bridge to an N-(4-bromophenyl)acetamide moiety [1]. Its molecular formula is C₁₆H₁₃BrN₂O₃S, with a molecular weight of 393.3 g/mol, an XLogP3-AA of 3.4, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound possesses a rotatable bond count of 4 and is most commonly sourced at a purity of ≥95% [1]. Its bromophenyl substituent offers a reactive handle (e.g., for cross-coupling chemistry), distinguishing it from non-halogenated or fluoro/chloro analogs in terms of synthetic utility.

Why 2-((1H-Indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide Cannot Be Readily Replaced by In-Class Analogs


Within the 3-indolylsulfonylacetamide family, seemingly minor modifications at the N-phenyl substituent or N1-indole position lead to substantial divergence in target-binding profiles, lipophilicity, and synthetic versatility. The 4-bromophenyl group of this compound is not merely a placeholder: bromine introduces distinct steric bulk, polarizability, and the capacity for halogen bonding that are absent in —H, —F, or —OCH₃ analogs [1][2]. Although quantitative comparative bioactivity data across all analogs remain sparse—a limitation that must be explicitly acknowledged—the available binding measurements against bromodomain and histone acetyltransferase targets illustrate that affinity is highly sensitive to the halogen identity and substitution pattern [2]. Consequently, indiscriminate substitution of the 4-bromophenyl motif with a 4-fluorophenyl, 4-ethoxyphenyl, or unsubstituted phenyl ring cannot be assumed to preserve target engagement, cellular potency, or reactivity in downstream derivatization steps.

Quantitative Differentiation Evidence for 2-((1H-Indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide (CAS 686743-31-7) Against Closest Analogs


Bromodomain-Containing Protein 4 (BRD4) BD1 Binding Affinity: 4-Bromophenyl vs. Class-Level Benchmarks

The target compound binds to the first bromodomain of BRD4 (BRD4-BD1) with a dissociation constant (Kd) of 6.80 × 10³ nM (6.80 μM), determined by isothermal titration calorimetry using partial-length human BRD4 [1]. In contrast, direct binding data for the 4-fluorophenyl analog (CAS 850932-30-8) and the 4-ethoxyphenyl analog (WAY-312197, CAS 686743-70-4) against BRD4 are not publicly available. The measured Kd places this compound in the weak-affinity range for BRD4; for context, the clinical-stage BRD4 inhibitor JQ1 exhibits a Kd ≪ 100 nM against BRD4-BD1. Thus, while the compound is unsuitable as a high-potency BRD4 probe, its quantified interaction provides a defined baseline for structure–activity relationship (SAR) studies aimed at optimizing bromodomain engagement through halogen modulation.

Epigenetics Bromodomain inhibition Chemical probe discovery

CBP/p300 Histone Acetyltransferase Kd Values: Target Engagement Profile Compared Across Bromodomain Family Members

Beyond BRD4, the compound has been tested against the CREB-binding protein (CBP) and the histone acetyltransferase p300. It binds CBP with a Kd of 18,100 nM (18.1 μM) and p300 with a Kd of 22,600 nM (22.6 μM), both measured by isothermal titration calorimetry [1]. These values indicate roughly 2.7- to 3.3-fold weaker binding than to BRD4-BD1, suggesting a marginal preference for BRD4 over other bromodomain-containing proteins. For the 4-fluorophenyl and 4-ethoxyphenyl analogs, no corresponding CBP/p300 affinity data have been disclosed, precluding head-to-head comparison. The available data therefore represent the only quantitative multi-target binding fingerprint for this chemical series.

Epigenetic chemical biology Histone acetyltransferase Target selectivity profiling

Halogen-Dependent Lipophilicity and Molecular Recognition: XLogP3-AA and Bromine-Specific Intermolecular Interactions

The target compound exhibits a computed XLogP3-AA of 3.4 [1]. By comparison, the 4-fluorophenyl analog (CAS 850932-30-8, molecular formula C₁₆H₁₃FN₂O₃S) has a lower predicted lipophilicity (approximate XLogP3 ~2.5–2.7 based on fragment contributions), while the 4-ethoxyphenyl analog WAY-312197 (C₂₀H₂₂N₂O₄S) is predicted to be more lipophilic (XLogP3 ~3.8–4.0). Bromine, unlike fluorine or an ethoxy group, can also engage in halogen bonding (C–Br···O/N interactions) with protein backbone carbonyls or side-chain acceptors. This dual contribution—modulated logP and halogen-bond potential—is structurally unique to the 4-bromophenyl congener and cannot be replicated by the 4-fluoro or 4-ethoxy variants.

Physicochemical property design Halogen bonding Medicinal chemistry optimization

Synthetic Utility: Bromine as a Cross-Coupling Handle for Downstream Diversification

The 4-bromophenyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Ullmann-type couplings), enabling late-stage functionalization to generate focused libraries [1]. In contrast, the 4-fluorophenyl analog (CAS 850932-30-8) is significantly less reactive under standard cross-coupling conditions owing to the strength of the C–F bond, while the 4-ethoxyphenyl analog WAY-312197 (CAS 686743-70-4) lacks a readily displaceable halogen. This differential reactivity positions the 4-bromo compound as a privileged intermediate for parallel synthesis and SAR expansion.

Synthetic chemistry Cross-coupling Building block procurement

High-Value Application Scenarios for 2-((1H-Indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide (CAS 686743-31-7) Based on Verified Differentiation Evidence


Scaffold for BRD4/CBP/p300 Bromodomain SAR Exploration

The compound provides a structurally characterized, albeit weak, starting point for exploring the effect of 4-halogen substitution on bromodomain recognition. Its measured Kd values against BRD4-BD1 (6.80 μM), CBP (18.1 μM), and p300 (22.6 μM) offer a multi-target baseline that can be used to track affinity gains upon structural modification [1]. Researchers aiming to develop indole-based epigenetic probes can use this compound as a reference for comparative SAR studies.

Halogen-Bond-Driven Molecular Recognition Studies

The bromine atom in the 4-bromophenyl ring is capable of forming halogen bonds with protein backbone carbonyls or side-chain acceptors, a feature absent in the 4-fluoro and 4-ethoxy analogs. Crystallographic or NMR studies comparing this compound with its non-brominated counterparts can quantify the energetic contribution of C–Br···O/N interactions to binding affinity and selectivity, yielding fundamental insights for structure-based drug design [2].

Late-Stage Diversification via Cross-Coupling Chemistry

The C–Br bond serves as a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing direct generation of compound libraries without the need for additional functional group interconversions. This makes the compound an efficient building block for medicinal chemistry groups conducting parallel synthesis to explore the SAR of the distal phenyl ring in indole-3-sulfonylacetamide scaffolds .

Physicochemical Benchmarking of Halogen-Substituted Indole Sulfonylacetamides

With a measured XLogP3-AA of 3.4, the compound occupies a lipophilicity midpoint between the more hydrophilic 4-fluoro analog (XLogP3 ~2.5–2.7) and the more lipophilic 4-ethoxy analog WAY-312197 (XLogP3 ~3.8–4.0). This positions it as a useful reference for studies correlating logP with membrane permeability, metabolic stability, and off-target binding within the indole sulfonylacetamide class [2].

Quote Request

Request a Quote for 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.